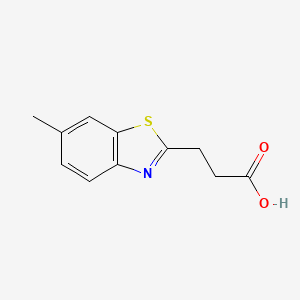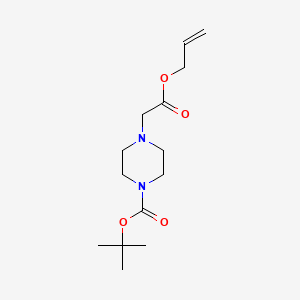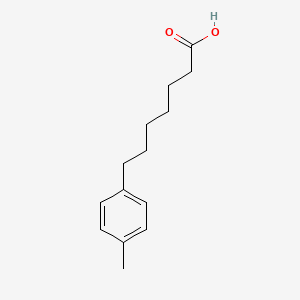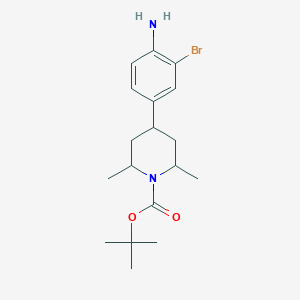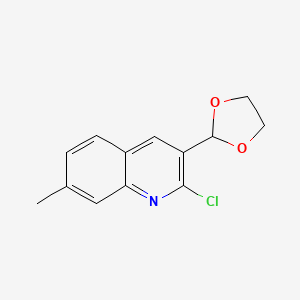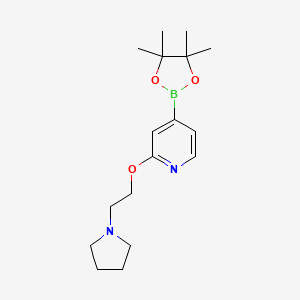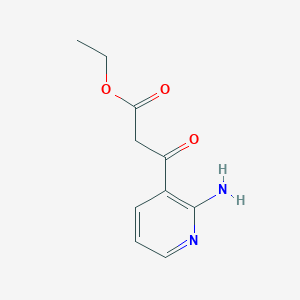![molecular formula C11H12N2O6 B13886392 Methyl 3-[(2-methoxy-2-oxoethyl)amino]-4-nitrobenzoate](/img/structure/B13886392.png)
Methyl 3-[(2-methoxy-2-oxoethyl)amino]-4-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(2-methoxy-2-oxoethyl)amino]-4-nitrobenzoate is an organic compound with a complex structure that includes a nitro group, an ester group, and an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2-methoxy-2-oxoethyl)amino]-4-nitrobenzoate typically involves the esterification of 3-amino-4-nitrobenzoic acid with methyl 2-methoxy-2-oxoacetate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-[(2-methoxy-2-oxoethyl)amino]-4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium hydroxide or hydrochloric acid for hydrolysis.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: 3-amino-4-nitrobenzoic acid.
Reduction: 3-[(2-methoxy-2-oxoethyl)amino]-4-nitrobenzoic acid.
Substitution: Derivatives with substituted amino groups.
Aplicaciones Científicas De Investigación
Methyl 3-[(2-methoxy-2-oxoethyl)amino]-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 3-[(2-methoxy-2-oxoethyl)amino]-4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The ester group can be hydrolyzed to release the active carboxylic acid, which can further participate in biochemical pathways. The amino group can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-[(2-methoxy-2-oxoethyl)thio]propionate: Similar structure but with a thioether group instead of an amino group.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group and an amino group.
Uniqueness
Methyl 3-[(2-methoxy-2-oxoethyl)amino]-4-nitrobenzoate is unique due to the presence of both a nitro group and an ester group, which confer distinct chemical reactivity and potential biological activity. Its combination of functional groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H12N2O6 |
|---|---|
Peso molecular |
268.22 g/mol |
Nombre IUPAC |
methyl 3-[(2-methoxy-2-oxoethyl)amino]-4-nitrobenzoate |
InChI |
InChI=1S/C11H12N2O6/c1-18-10(14)6-12-8-5-7(11(15)19-2)3-4-9(8)13(16)17/h3-5,12H,6H2,1-2H3 |
Clave InChI |
NCIQJYXOKNRGAR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CNC1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


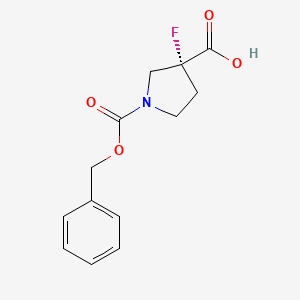
![6-Imidazol-1-yl-2-[2-methyl-4-(trifluoromethoxy)phenyl]quinoline](/img/structure/B13886332.png)
